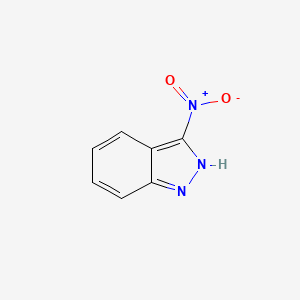

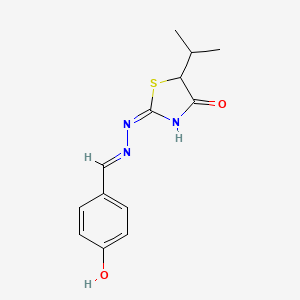

N-Hydroxy-4-(3-trifluoromethylphenyl)-pyridine-2-carboxamidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

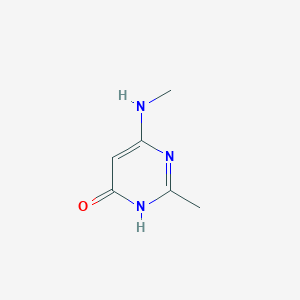

The compound contains a pyridine ring, which is a basic heterocyclic ring structure found in many important natural products and pharmaceuticals. The trifluoromethyl group attached to the phenyl ring is a common motif in medicinal chemistry due to its ability to modulate the chemical properties of the molecule .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyridine ring, possibly through a condensation reaction, followed by the introduction of the trifluoromethyl group. Trifluoromethylation is a well-studied area of chemistry, and there are many methods available, including radical trifluoromethylation .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyridine ring, which is electron-deficient and can act as an electrophile in reactions. The trifluoromethyl group is generally considered to be inert, but can influence the reactivity of the molecule through its strong electron-withdrawing properties .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Chemical Modification for Enhanced Analgesic Properties : Research has investigated the modification of the pyridine moiety in certain molecules to enhance their biological activities. For example, the displacement of a methyl group in pyrido[1,2-a]pyrimidine nucleus aimed to optimize the biological properties of specific carboxamides, which was recommended for profound research due to increased biological activity in analgesic applications (Ukrainets et al., 2015).

Biological Activities

Selective Met Kinase Inhibitors : The development of selective Met kinase inhibitors has been a significant focus, leading to compounds with improved enzyme potency and aqueous solubility. These inhibitors, including structurally related compounds, have demonstrated potent anti-tumor activities in preclinical models, leading to clinical trials (Schroeder et al., 2009).

Antimicrobial Activities : The synthesis of novel compounds has shown significant antibacterial and antifungal activities, with some demonstrating better efficacy than standard drugs. This highlights the potential for developing new antimicrobial agents based on structural derivatives of pyridine carboxamides (Zhuravel et al., 2005).

Structural Derivatives and Applications

Coordination Chemistry and Compound Formation : Studies have explored the condensation reactions involving pyridine-2-carbonitrile with various amines in the presence of nickel(II), leading to stable complexes. These reactions are significant for understanding the coordination chemistry of nickel with pyridine derivatives, potentially applicable in material science and catalysis (Segl′a et al., 1999).

Antitrypanosomal Activity : The study of 3-hydroxynaphthalene-2-carboxanilides, including compounds with trifluoromethylphenyl substituents, has revealed significant antitrypanosomal activity. The activity correlates with the compounds' lipophilicity and electronic properties, underscoring the importance of structural features in designing antiparasitic agents (Kos et al., 2018).

Mécanisme D'action

Target of Action

The primary target of N-Hydroxy-4-(3-trifluoromethylphenyl)-pyridine-2-carboxamidine is a disintegrin and metalloproteinase with thrombospondin motifs 5 . This protein plays a crucial role in the breakdown of extracellular matrix, which is important in processes such as cell migration, tissue remodeling, and cell signaling.

Mode of Action

It is known to interact with its target protein, potentially influencing its activity and thereby affecting the breakdown of the extracellular matrix .

Biochemical Pathways

Given its target, it is likely involved in pathways related to extracellular matrix degradation and cell migration .

Propriétés

IUPAC Name |

N'-hydroxy-4-[3-(trifluoromethyl)phenyl]pyridine-2-carboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3N3O/c14-13(15,16)10-3-1-2-8(6-10)9-4-5-18-11(7-9)12(17)19-20/h1-7,20H,(H2,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBDIFCLHIYHPRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=NC=C2)C(=NO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=NC=C2)/C(=N/O)/N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Hydroxy-4-(3-trifluoromethylphenyl)-pyridine-2-carboxamidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl N-{2-[2-(4-methoxyphenyl)hydrazono]-3-oxobutanoyl}carbamate](/img/structure/B1417639.png)

![4-hydroxy-2-oxo-N'-[(1E)-(1H-pyrrol-2-yl)methylidene]-1-azatricyclo[7.3.1.0^{5,13}]trideca-3,5(13),6,8-tetraene-3-carbohydrazide](/img/structure/B1417641.png)

![[1,2,4]Triazolo[5,1-c][1,2,4]benzotriazin-6-ol](/img/structure/B1417644.png)

![Ethyl 5-ethyl-4-hydroxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1417647.png)